molecular formula C12H11F3O3 B1439383 Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate CAS No. 1048917-75-4

Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate

Cat. No.: B1439383
CAS No.: 1048917-75-4
M. Wt: 260.21 g/mol
InChI Key: SVSPMCNWLUXTPI-UHFFFAOYSA-N
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Description

Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate typically involves the following steps:

  • Trifluoromethylation: The starting material, 2-trifluoromethylbenzene, undergoes trifluoromethylation to introduce the trifluoromethyl group.

  • Oxidation: The trifluoromethylated benzene is then oxidized to form the corresponding carboxylic acid.

  • Esterification: The carboxylic acid is esterified with methanol to produce the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce more oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidized derivatives of the compound.

  • Reduction Products: Alcohols or amines derived from the reduction of the compound.

  • Substitution Products: Derivatives with different functional groups introduced into the molecule.

Scientific Research Applications

Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.

  • Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug discovery and development.

  • Industry: It is utilized in the production of materials with specific properties, such as enhanced stability and resistance to degradation.

Mechanism of Action

The mechanism by which Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound's activity, often enhancing its binding affinity to biological targets and improving its pharmacokinetic properties.

Comparison with Similar Compounds

  • 3-Oxo-4-(2-trifluoromethylphenyl)butanoic acid: The acid form of the compound.

  • Methyl 3-oxo-4-(2-methylphenyl)butanoate: A structurally similar compound without the trifluoromethyl group.

Uniqueness: Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical and biological properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable tool in various research applications.

Properties

IUPAC Name

methyl 3-oxo-4-[2-(trifluoromethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c1-18-11(17)7-9(16)6-8-4-2-3-5-10(8)12(13,14)15/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSPMCNWLUXTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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